![molecular formula C8H11IN2O2 B596301 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole CAS No. 1233513-13-7](/img/structure/B596301.png)
1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole
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Overview
Description
Scientific Research Applications
Synthetic Strategies and Anticancer Applications
Pyrazolines, including 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole derivatives, are explored for their synthetic strategies leading to new anticancer agents. The diverse synthetic approaches aim to harness their biological activity, particularly in anticancer research. The pyrazoline structure is leveraged for its potential in multifunctional applications, underscoring the significant interest in developing pyrazoline-based therapeutics for cancer treatment (Ray et al., 2022).
Broad Therapeutic Potential
The therapeutic applications of pyrazoline derivatives, including those related to 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole, encompass a wide range of pharmacological effects. Research highlights their antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This broad spectrum of pharmacological properties has stimulated extensive research activity, with many new pyrazoline derivatives synthesized and patented for their promising biological effects (Shaaban et al., 2012).
Synthesis and Chemical Properties
Investigations into the synthesis and chemistry of structurally unique pyrazolines, including hexasubstituted derivatives, provide insight into the compound's versatility in organic synthesis. The development of synthetic routes to these compounds highlights their potential in creating novel molecules with significant biological activities (Baumstark et al., 2013).
Multicomponent Synthesis for Bioactive Derivatives
The multicomponent synthesis (MCRs) of pyrazole derivatives, including 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole, highlights an efficient approach to generating biologically active molecules. This method emphasizes the pot, atom, and step economy in pharmaceutical and medicinal chemistry, illustrating the compound's role in developing new therapeutics with activities such as antibacterial, anticancer, and antifungal properties (Becerra et al., 2022).
Antimicrobial, Anticancer, and Antimalarial Agents
Pyrazole congeners, including those related to 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole, have been extensively studied for their antimicrobial, anticancer, and antimalarial properties. These studies underscore the compound's significance in the development of therapeutic agents targeting a range of diseases, highlighting the potential for novel drug candidates (Karati et al., 2022).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-iodopyrazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-8(2,3)13-7(12)11-5-4-6(9)10-11/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFMLIZYBJXJEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674178 |
Source
|
Record name | tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole | |
CAS RN |
1233513-13-7 |
Source
|
Record name | tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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